(E)-3-(furan-2-yl)-N-(2,2,2-trifluoroethyl)acrylamide

ion channel pharmacology allosteric modulation Cys-loop receptors

(E)-3-(Furan-2-yl)-N-(2,2,2-trifluoroethyl)acrylamide (CAS 143098-32-2; molecular formula C9H8F3NO2; MW 219.16 g/mol) is a synthetic small-molecule acrylamide derivative bearing a (E)-furan-2-yl propenamide core with an N-(2,2,2-trifluoroethyl) substituent. The compound is commercially available primarily from specialty chemical suppliers as a research-grade intermediate with reported purity of ≥95%.

Molecular Formula C9H8F3NO2
Molecular Weight 219.163
CAS No. 143098-32-2
Cat. No. B2873799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(furan-2-yl)-N-(2,2,2-trifluoroethyl)acrylamide
CAS143098-32-2
Molecular FormulaC9H8F3NO2
Molecular Weight219.163
Structural Identifiers
SMILESC1=COC(=C1)C=CC(=O)NCC(F)(F)F
InChIInChI=1S/C9H8F3NO2/c10-9(11,12)6-13-8(14)4-3-7-2-1-5-15-7/h1-5H,6H2,(H,13,14)/b4-3+
InChIKeyPVRRGRWLEKVVTO-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-3-(Furan-2-yl)-N-(2,2,2-trifluoroethyl)acrylamide (CAS 143098-32-2): Sourcing & Structural Baseline


(E)-3-(Furan-2-yl)-N-(2,2,2-trifluoroethyl)acrylamide (CAS 143098-32-2; molecular formula C9H8F3NO2; MW 219.16 g/mol) is a synthetic small-molecule acrylamide derivative bearing a (E)-furan-2-yl propenamide core with an N-(2,2,2-trifluoroethyl) substituent. The compound is commercially available primarily from specialty chemical suppliers as a research-grade intermediate with reported purity of ≥95% . It belongs to a broader class of furan-acrylamide compounds that have been explored as modulators of Cys-loop ligand-gated ion channels (GABAA and α7 nAChR) [1][2] and, in related structural contexts incorporating hydroxamate warheads, as inhibitors of histone deacetylase-like amidohydrolases [3]. However, this specific N-trifluoroethyl congener has not been the primary subject of published pharmacological characterization studies; the available evidence base for its biological activity is limited and largely inferential from close structural analogs.

Why In-Class Furan-Acrylamide Analogs Cannot Subrogate (E)-3-(Furan-2-yl)-N-(2,2,2-trifluoroethyl)acrylamide


The N-(2,2,2-trifluoroethyl) substituent distinguishes this compound from its more extensively characterized N-phenyl (PAM-4), N-p-tolyl (PAM-2), and N-methyl-N-p-tolyl (DM490) analogs, each of which exhibits defined pharmacological signatures at GABAA and α7 nAChR that are exquisitely sensitive to the amide substituent [1][2]. In the acrylamide-based Cys-loop receptor modulator series, even modest N-substituent changes can invert functional polarity—PAM-2 [(E)-3-(furan-2-yl)-N-p-tolyl-acrylamide] acts as a positive allosteric modulator (PAM) of α7 nAChR, whereas DM490 [(E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide] is a pure negative allosteric modulator (NAM), with this functional switch driven by differential occupancy of intersubunit versus intrasubunit binding sites [1]. The trifluoroethyl group introduces distinct electronic (strongly electron-withdrawing, σp ≈ 0.54 for CH2CF3 versus σp ≈ -0.17 for CH3), steric, and lipophilic properties that cannot be approximated by methyl, phenyl, or tolyl substitution. Consequently, generic procurement of a structurally related but N-substituent-divergent furan-acrylamide will not recapitulate the pharmacological or physicochemical profile of the N-trifluoroethyl derivative, making direct verification of this specific compound essential for applications where the trifluoroethyl moiety is hypothesized to confer target engagement, metabolic stability, or 19F NMR detectability advantages [3].

Quantitative Differentiation Evidence for (E)-3-(Furan-2-yl)-N-(2,2,2-trifluoroethyl)acrylamide (CAS 143098-32-2) Versus Structural Analogs


N-Substituent-Dependent Functional Polarity Reversal: Trifluoroethyl vs. Phenyl/Methyl/Tolyl Congeners at α7 nAChR

In the furan-2-yl acrylamide series, the N-substituent dictates whether a compound behaves as a positive allosteric modulator (PAM), a negative allosteric modulator (NAM), or a silent binder at the α7 nicotinic acetylcholine receptor (nAChR). PAM-2 [(E)-3-(furan-2-yl)-N-p-tolyl-acrylamide] functions as a PAM by binding to an intersubunit site, whereas DM490 [(E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide] functions as a pure NAM through intrasubunit site engagement [1]. No published electrophysiological data exist for the N-trifluoroethyl congener, representing a critical data gap. However, the strongly electron-withdrawing trifluoroethyl substituent is predicted to alter the electron density of the acrylamide carbonyl and the orientation of the amide bond relative to the furan ring, which may shift the compound's binding pose preference between intersubunit and intrasubunit sites, potentially yielding a functional profile distinct from all characterized analogs [1].

ion channel pharmacology allosteric modulation Cys-loop receptors α7 nicotinic receptor

GABAA Receptor Modulation: Absence of Trifluoroethyl Data in an Otherwise Well-Characterized Analog Series

Acrylamide-derived compounds including PAM-2 and PAM-4 [(E)-3-(furan-2-yl)-N-phenylacrylamide] have been characterized as GABAA receptor modulators with dual potentiating and inhibitory effects. At the ternary αβγ GABAA receptor, the DM compounds increase apparent transmitter affinity by up to 80-fold, with potentiating efficacies comparable to neurosteroids and benzodiazepines (ΔG ≈ -1.5 kcal/mol) [1]. Receptor potentiation is mediated through the classic anesthetic binding sites in the transmembrane domain, validated by site-directed mutagenesis (α1 V256S mutation abolished inhibition) [1]. The N-trifluoroethyl analog has not been tested in this assay system; its electron-withdrawing substituent may differentially affect binding to the anesthetic pocket relative to PAM-4 (N-phenyl) or PAM-2 (N-p-tolyl), which have electron-donating or weakly electron-withdrawing aryl substituents. The direct comparative implication is that the N-trifluoroethyl derivative constitutes an unexplored and potentially pharmacologically distinct member of this modulator class [1].

GABAA receptor allosteric modulation anesthetic binding site neurosteroid-like pharmacology

Physicochemical Differentiation: 19F NMR Detectability and Lipophilicity Imparted by the Trifluoroethyl Group

The N-(2,2,2-trifluoroethyl) group provides three chemically equivalent fluorine atoms, enabling detection by 19F NMR spectroscopy—a capability absent in the N-phenyl (PAM-4), N-p-tolyl (PAM-2), and N-methyl-N-p-tolyl (DM490) analogs, none of which contain fluorine. 19F NMR is increasingly utilized for in-cell target engagement studies, protein-ligand binding assays, and metabolic tracking due to the absence of endogenous fluorine background in biological systems [1]. N-(2,2,2-trifluoroethyl)acrylamide has been successfully employed as a monomer for synthesizing 19F MRI nanotracers via polymerization-induced self-assembly, demonstrating that the trifluoroethylacrylamide moiety is compatible with aqueous biological environments and yields detectable 19F signals [1]. The trifluoroethyl substituent also increases lipophilicity relative to unsubstituted or methyl-substituted amides: the Hansch π constant for CF3CH2- is approximately +1.1 versus 0 for CH3- and +0.5 for CH3CH2-, which may enhance membrane permeability while the electron-withdrawing nature of the CF3 group reduces the basicity and hydrogen-bond accepting capacity of the adjacent amide carbonyl [2].

19F NMR physicochemical profiling lipophilicity metabolic stability fluorine chemistry

Structural Comparison with FAHA: Trifluoroethylamide vs. Hydroxamic Acid Warhead Differentiates HDAC Inhibition vs. Ion Channel Modulation

(E)-3-(Furan-2-yl)-N-hydroxyacrylamide (FAHA) is a well-characterized inhibitor of histone deacetylase-like amidohydrolase (HDAH) and eukaryotic HDACs, with its hydroxamic acid (-CONHOH) moiety serving as the zinc-chelating warhead essential for enzyme inhibition [1]. Stopped-flow and equilibrium titration studies established that FAHA binds to HDAH via a two-step mechanism involving rapid initial binding followed by slower formation of a tight enzyme-inhibitor complex [1]. The target compound, bearing an N-(2,2,2-trifluoroethyl) group instead of N-hydroxy, is incapable of zinc chelation and is therefore not expected to exhibit HDAC inhibitory activity. This represents a clear functional bifurcation: FAHA is a metalloenzyme inhibitor, whereas the N-trifluoroethyl analog is more likely to engage allosteric sites on ligand-gated ion channels (by analogy with PAM-2/PAM-4/DM490) [2]. The N-trifluoroethyl group eliminates the metal-coordinating capacity while introducing 19F detectability, steering the compound toward a distinct target class.

HDAC inhibition zinc-binding group hydroxamic acid warhead selectivity

Metabolic Stability Advantage of the Trifluoroethyl Group: Class-Level Evidence from Fluorinated Amide Analogs

The N-(2,2,2-trifluoroethyl) group is a recognized metabolically stable amide substituent in medicinal chemistry. The electron-withdrawing effect of the trifluoromethyl group reduces the electron density at the adjacent amide nitrogen and the alpha-carbon, rendering these positions less susceptible to oxidative N-dealkylation by cytochrome P450 enzymes compared to N-methyl or N-ethyl analogs [1][2]. This principle is well-established in the design of numerous clinical candidates where replacement of N-methyl with N-trifluoroethyl significantly increased metabolic half-life. In contrast, the N-methyl group of DM490 and the N-phenyl group of PAM-4 are subject to oxidative metabolism (N-demethylation and aromatic hydroxylation, respectively), which may limit their utility in prolonged in vivo studies [2]. While direct comparative metabolic stability data for the N-trifluoroethyl furan-acrylamide versus DM490 or PAM-4 are not published, the class-level evidence for trifluoroethyl-mediated metabolic stabilization is robust and mechanistically grounded [1].

metabolic stability CYP450 oxidation fluorine substitution amide bond stability

Recommended Application Scenarios for (E)-3-(Furan-2-yl)-N-(2,2,2-trifluoroethyl)acrylamide (CAS 143098-32-2) Based on Available Evidence


Structure-Activity Relationship (SAR) Expansion of Furan-Acrylamide Cys-Loop Receptor Modulators

The most immediate research application is as an N-substituent SAR probe to map the pharmacological space of the furan-acrylamide series at GABAA and α7 nAChR. Existing data for PAM-2 (N-p-tolyl, PAM), PAM-4 (N-phenyl, mixed PAM/inhibitor), and DM490 (N-methyl-N-p-tolyl, NAM) demonstrate that functional polarity is exquisitely sensitive to the amide substituent [1][2]. Introducing the strongly electron-withdrawing, lipophilic N-trifluoroethyl group would test whether this substituent produces a novel functional phenotype (e.g., selective PAM, selective NAM, or a concentration-dependent PAM-to-NAM switch as observed with DM497) and would help define the pharmacophoric requirements for intersubunit versus intrasubunit binding site engagement [1].

19F NMR-Based Target Engagement and Cellular Uptake Studies Without Isotopic Labeling

The three magnetically equivalent fluorine atoms of the trifluoroethyl group provide a label-free 19F NMR handle for monitoring compound behavior in complex biological matrices. N-(2,2,2-trifluoroethyl)acrylamide-based polymers have been validated as 19F MRI nanotracers, confirming that this functional group maintains a detectable 19F signal in aqueous biological environments [3]. This compound could serve as a probe for 19F NMR-based binding assays, cellular uptake quantification, or in-cell target engagement studies, applications that are inaccessible to the non-fluorinated PAM-2, PAM-4, and DM490 analogs. Procurement of the exact N-trifluoroethyl congener is essential for establishing these 19F-based analytical workflows.

Selective Pharmacological Tool for Ion Channel Studies Requiring Absence of HDAC Inhibitory Activity

For researchers investigating Cys-loop receptor modulation by furan-acrylamides who need to exclude confounding HDAC inhibitory activity, the N-trifluoroethyl analog is structurally incapable of zinc chelation—unlike its close structural relative FAHA, which is a validated HDAC/HDAH inhibitor via its hydroxamic acid warhead [4]. This clean pharmacological profile (putative ion channel modulation without metalloenzyme inhibition) makes the compound a more selective tool than FAHA for studying acrylamide-based allosteric modulation of GABAA and nAChR, provided the compound's activity at these receptors is experimentally confirmed [1][2].

In Vivo Pharmacological Studies Requiring Enhanced Metabolic Stability

The N-trifluoroethyl substituent is predicted to confer resistance to CYP450-mediated oxidative N-dealkylation, a major metabolic liability of N-alkyl amides [5][6]. For in vivo efficacy or pharmacokinetic studies in rodent models where the N-methyl analog DM490 or N-phenyl analog PAM-4 may undergo rapid clearance, the N-trifluoroethyl compound may provide a longer systemic exposure window, reducing dosing frequency and potentially minimizing metabolite-related confounding effects. This advantage, while class-level in nature, is mechanistically well-supported and represents a key procurement rationale when selecting among furan-acrylamide congeners for in vivo pharmacology [5].

Quote Request

Request a Quote for (E)-3-(furan-2-yl)-N-(2,2,2-trifluoroethyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.